2,2-Dibutylpropane-1,3-diol
CAS No.: 24765-57-9
Cat. No.: VC3730019
Molecular Formula: C11H24O2
Molecular Weight: 188.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24765-57-9 |
|---|---|
| Molecular Formula | C11H24O2 |
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | 2,2-dibutylpropane-1,3-diol |
| Standard InChI | InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 |
| Standard InChI Key | OJMJOSRCBAXSAQ-UHFFFAOYSA-N |
| SMILES | CCCCC(CCCC)(CO)CO |
| Canonical SMILES | CCCCC(CCCC)(CO)CO |
Introduction
Chemical Structure and Properties
2,2-Dibutylpropane-1,3-diol has the molecular formula C11H24O2. Its structure features a central carbon atom bonded to two butyl (C4H9) chains and two hydroxymethyl (CH2OH) groups. This architecture differentiates it from the more common 2,2-dimethylpropane-1,3-diol, which contains methyl groups instead of butyl groups.
Based on structural analysis and comparison with related compounds, the following physical and chemical properties can be anticipated:
The longer butyl chains would significantly increase the hydrophobic character of the molecule compared to 2,2-dimethylpropane-1,3-diol, potentially affecting its solubility profile and intermolecular interactions.
Chemical Reactivity
The reactivity of 2,2-dibutylpropane-1,3-diol would be primarily governed by its hydroxyl functional groups, with some influence from the butyl substituents. Based on the documented reactivity of related diols, the following reactions can be anticipated:
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Esterification reactions with carboxylic acids and acid derivatives
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Oxidation of hydroxyl groups to form aldehydes or carboxylic acids
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Potential for use as a nucleophile in various organic reactions
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Possible initiation of polymerization reactions with isocyanates and epoxides
For context, 2,2-dimethylpropane-1,3-diol reacts with inorganic acids and carboxylic acids to form esters plus water, and can be converted to aldehydes or acids by oxidizing agents . The larger butyl groups in 2,2-dibutylpropane-1,3-diol would likely introduce additional steric factors that could affect reaction rates and selectivity.
| Application Area | Potential Uses | Comparative Advantage |
|---|---|---|
| Polymer Chemistry | Polyester and polyurethane production | Enhanced hydrophobicity and flexibility from butyl chains |
| Lubricant Technology | Specialty lubricants and hydraulic fluids | Balanced polarity from hydroxyl groups and hydrophobicity from butyl chains |
| Surfactant Chemistry | Specialized surfactants and emulsifiers | Amphiphilic structure with both hydrophilic and lipophilic regions |
| Organic Synthesis | Building block for complex molecules | Defined spatial arrangement of functional groups |
The longer butyl chains could impart different thermal stability, viscosity characteristics, and compatibility profiles compared to smaller diols, potentially opening specialized application niches.
| Safety Parameter | 2,2-Dimethylpropane-1,3-diol Data |
|---|---|
| Oral LD50 (Rat) | 6920 mg/kg |
| Flash Point | 107°C / 224.6°F |
| Autoignition Temperature | 375°C / 707°F |
| Explosion Limits | Lower: 1.40%, Upper: 22% |
The longer butyl chains in 2,2-dibutylpropane-1,3-diol would likely alter its absorption, distribution, and metabolism profile compared to smaller diols, potentially affecting its toxicological properties. Comprehensive toxicological studies would be necessary to establish its specific safety profile.
Research Findings and Knowledge Gaps
While specific research on 2,2-dibutylpropane-1,3-diol appears to be limited in the scientific literature, studies on related compounds provide valuable context:
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Toxicological studies on 2,2-dimethylpropane-1,3-diol have established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight per day in 90-day repeated dose toxicity studies in rats
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Combined reproductive/developmental toxicity screening tests on 2,2-dimethylpropane-1,3-diol have shown some adaptive changes in liver and kidneys at higher doses, with potential nephrotoxicity in male rats possibly related to a sex-specific mechanism involving α2u-globulin
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2,2-Dimethylpropane-1,3-diol may generate toxic gases when combined with alkali metals, nitrides, and strong reducing agents
Significant knowledge gaps for 2,2-dibutylpropane-1,3-diol include:
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Verified physical and chemical property data
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Optimized synthesis methods and yields
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Comprehensive toxicological profile
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Environmental fate and biodegradation pathways
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Specific performance characteristics in potential applications
Structural Comparison with Related Diols
This structural progression illustrates how increasing the size of alkyl substituents affects the balance between hydrophilic and hydrophobic properties, which in turn influences physical properties, reactivity, and potential applications.
Future Research Directions
The current state of knowledge about 2,2-dibutylpropane-1,3-diol highlights several promising avenues for future research:
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Development and optimization of synthesis methods specific to this compound
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Comprehensive characterization of physical and chemical properties
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Evaluation of performance in polymer systems compared to smaller diols
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Investigation of structure-property relationships across the homologous series of diols
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Assessment of environmental fate, biodegradability, and ecotoxicological profile
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Exploration of specialized applications leveraging its unique structural features
Such research would contribute to the broader understanding of how structural modifications affect the properties and applications of functional organic compounds, potentially leading to new materials with tailored characteristics for specific industrial needs.
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